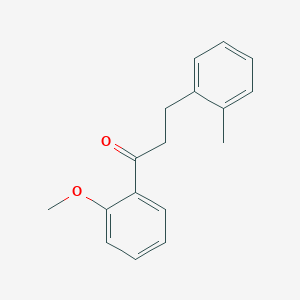

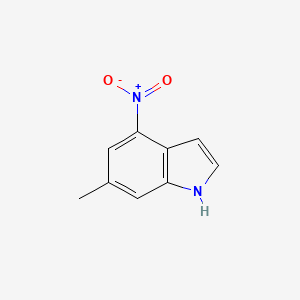

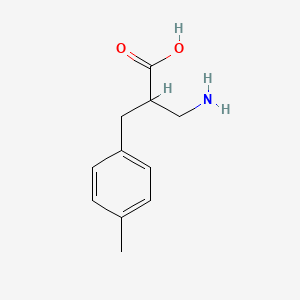

![molecular formula C10H14O2S B1604383 2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol CAS No. 898289-60-6](/img/structure/B1604383.png)

2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol

Overview

Description

2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol, also known as 4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of thiophene, a five-membered heterocyclic compound containing four carbon atoms and one sulfur atom. It is a colorless liquid with a characteristic odor and a boiling point of 134°C.

Scientific Research Applications

Laboratory Chemical Reagent

This compound is utilized as a laboratory chemical reagent . In this role, it can be used for various synthetic and analytical purposes, such as the preparation of other chemical compounds through reactions where it serves as an intermediate or a reactant.

Synthesis of Spiroheterocycles

It is involved in the synthesis of spiroheterocycles with fused heterosystems . These structures are significant in medicinal chemistry due to their complex and biologically active nature, which can lead to the development of new pharmaceuticals.

Preparation of Insecticidal Heterolignans

The compound is used in the preparation of insecticidal heterolignans . These are compounds that can potentially be used as environmentally friendly pesticides, offering a safer alternative to traditional chemical pesticides.

Cyclization of Aminoanilino Lactones

It plays a role in the cyclization of aminoanilino lactones upon diazotization . This process is important for creating various cyclic compounds that have applications in the development of dyes, pigments, and pharmaceuticals.

Food, Drug, Pesticide, or Biocidal Product Use

As indicated by safety data sheets, this compound has advised uses in food, drugs, pesticides, or as a biocidal product . This suggests its potential utility in these industries, possibly as an additive or preservative due to its chemical properties.

Organic Synthesis Building Block

The compound’s structural features make it a valuable building block in organic synthesis . Its polyfunctional nature, with several electrophilic and nucleophilic centers, allows for its application in creating biologically important pyrans and other complex organic molecules.

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of the compound “2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol” are currently unknown. This compound belongs to the class of organic compounds known as pyrans . Pyran derivatives have been known to exhibit a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc . .

Mode of Action

It can be inferred from the general properties of pyran derivatives that it might interact with its targets by binding to them and modulating their activity .

Biochemical Pathways

Given the broad spectrum of biological activities associated with pyran derivatives, it can be speculated that multiple pathways might be affected .

Pharmacokinetics

Like other pyran derivatives, it is expected to have good bioavailability .

Result of Action

Given the broad spectrum of biological activities associated with pyran derivatives, it can be speculated that it might have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

2-(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c1-10(4-5-11)8-3-7-13-9(8)2-6-12-10/h3,7,11H,2,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWVZRFJFAVPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CCO1)SC=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640346 | |

| Record name | 2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol | |

CAS RN |

898289-60-6 | |

| Record name | 2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

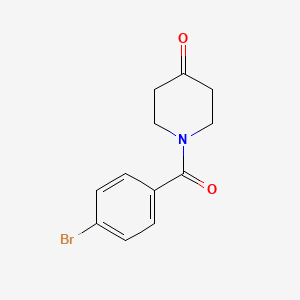

![2-Bromo-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1604301.png)

![Cyclopropyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1604317.png)